molecular formula C18H17F3N2O5 B2741067 Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate CAS No. 73553-87-4

Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate

Cat. No. B2741067
CAS RN: 73553-87-4
M. Wt: 398.338
InChI Key: SLVAIGMGUOMTNQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate is a chemical compound with the linear formula C11H9F3N2O5 . It is also known as Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=N+C1=C(NC(C(OCC)=O)=O)C=CC(C(F)(F)F)=C1 . The InChI representation is 1S/C11H9F3N2O5/c1-2-21-10(18)9(17)15-7-4-3-6(11(12,13)14)5-8(7)16(19)20/h3-5H,2H2,1H3,(H,15,17) . The molecular weight is 234.175 Da .

Scientific Research Applications

Nanocatalyst and Reagent-on-a-Polymer Film

Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize both metal particle catalysts and reagents, such as (cyano-)borohydride, through simple doping and chemical reduction. These films demonstrated catalytic activity in hydrogenation and electro-oxidation reactions, suggesting potential applications in creating efficient, polymer-supported catalytic systems (Sivakumar & Phani, 2011).

Novel Copolymers Synthesis

Research on electrophilic trisubstituted ethylenes, including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, has been conducted to explore their copolymerization with styrene. These studies have led to the development of copolymers with high glass transition temperatures, indicating their suitability for applications requiring materials with substantial chain mobility reduction due to their high dipolar character (Kim et al., 1999).

Ring-Opening Polymerization Catalysts

Investigations into mixtures of hindered (poly)phenols and alkylaluminum compounds have yielded highly active catalysts for the polymerization of ethylene oxide and propylene oxide. This research highlights the potential for creating atactic and highly regioirregular poly(propylene oxide) using a novel catalysis approach, with implications for the development of new materials (Tang et al., 2008).

Phosphine-Catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate has been shown to act as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. This synthesis method opens up new avenues for creating complex organic molecules with high efficiency and regioselectivity (Zhu, Lan, & Kwon, 2003).

Renewable Building Blocks for Polybenzoxazine

Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This research suggests that phloretic acid is a sustainable alternative to phenol, potentially enabling the development of nearly 100% bio-based benzoxazine end-capped molecules suitable for a wide range of applications (Trejo-Machin et al., 2017).

properties

IUPAC Name

ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O5/c1-3-27-17(24)11(2)28-14-7-5-13(6-8-14)22-15-9-4-12(18(19,20)21)10-16(15)23(25)26/h4-11,22H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVAIGMGUOMTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate

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